molecular formula C16H14N4OS B2578128 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034288-54-3

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2578128
CAS No.: 2034288-54-3
M. Wt: 310.38
InChI Key: XNUFMSSFFXMWMH-UHFFFAOYSA-N
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Description

The compound "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone" features a methanone core bridging two distinct moieties: a 3-(1H-1,2,3-triazol-1-yl)azetidine ring and a 4-(thiophen-3-yl)phenyl group. The thiophene-substituted phenyl group introduces aromaticity and lipophilicity, which may enhance membrane permeability in biological systems.

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(19-9-15(10-19)20-7-6-17-18-20)13-3-1-12(2-4-13)14-5-8-22-11-14/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUFMSSFFXMWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves a multi-step process:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. An azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Coupling of the triazole and azetidine rings: This step involves the formation of a bond between the triazole and azetidine rings, often through nucleophilic substitution or other coupling reactions.

    Introduction of the thiophene-substituted phenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the thiophene-substituted phenyl group is introduced to the methanone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and other steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the triazole and azetidine rings can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its antimicrobial , antifungal , and anticancer properties. Triazole derivatives are known to exhibit significant biological activities, making them valuable in drug discovery.

  • Antimicrobial Activity : Similar triazole derivatives have shown effective inhibition against various pathogens such as Candida albicans and Staphylococcus aureus, suggesting that this compound may exhibit comparable effects.
  • Anticancer Properties : Research indicates that compounds containing triazole and quinoline moieties can inhibit cancer cell proliferation. For instance, studies on related structures have demonstrated activity against several cancer cell lines, including HepG2 and MCF-7 .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes and receptors. For example, triazole derivatives have been reported to inhibit the bcr-abl kinase, which plays a crucial role in chronic myeloid leukemia. This suggests potential therapeutic applications in cancer treatment.

Material Science

In addition to biological applications, this compound can be utilized in the development of new materials with specific electronic or photonic properties. The stability of triazoles under various conditions makes them suitable for incorporation into advanced materials.

Case Study 1: Antimicrobial Efficacy

A study conducted on similar compounds demonstrated their effectiveness against Candida albicans and Staphylococcus aureus. The mechanism of action was attributed to the interference with cell wall synthesis and bacterial growth mechanisms.

Case Study 2: Anticancer Activity

Research focusing on triazole-based compounds revealed promising results in inhibiting cancer cell lines. For instance, derivatives showed potent activity against HepG2 and MCF-7 cancer cells, indicating the potential of this compound as an anticancer agent .

Biochemical Properties

The biochemical properties of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone are notable for their stability under various conditions:

  • Chemical Stability : Triazoles are known for their high chemical stability, being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures.
  • Hydrogen Bonding : The ability to form hydrogen bonds enhances solubility and interaction with biological targets, which is crucial for drug design .

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. For example, the triazole ring could inhibit enzyme activity by binding to the active site, while the azetidine ring might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Core Structural Features

The target compound shares structural motifs with several analogs (Table 1):

  • Triazole-Azetidine-Methanone Core: Present in the compound from , "(2-hydroxy-6-methylpyridin-3-yl)[3-(4-{[(pyridin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)azetidin-1-yl]methanone," which replaces the thiophene-phenyl group with a pyridine-hydroxyl moiety. This substitution alters electronic properties and hydrogen-bonding capacity .
  • Triazole-Phenyl-Methanone Core: describes "Phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone," lacking the azetidine ring and thiophene group, resulting in reduced steric complexity and lower molecular weight .
  • Extended Heterocyclic Systems : Compounds in and incorporate thiadiazole or thiazole rings alongside triazoles, which may enhance π-π stacking interactions and bioactivity .

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Key Substituents Biological Activity (IC₅₀)
Target Compound Azetidine-triazole-methanone 4-(Thiophen-3-yl)phenyl Not reported
Compound Azetidine-triazole-methanone Pyridine-hydroxyl Not reported
: Phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone Phenyl-triazole-methanone None Not reported
: 1,3,4-Thiadiazole derivative (9b) Thiadiazole-triazole 4-(Phenylsulfonyl)phenyl HepG2: 2.94 µM
: (5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Thiadiazol-5-yl)Phenyl)... Triazole-thiadiazole-methanone Trimethoxyphenyl, nitro groups Not reported

Physicochemical Properties

  • Solubility : The azetidine’s polarity may counterbalance thiophene’s hydrophobicity, yielding moderate aqueous solubility.
  • Crystallinity: Analogous compounds in and were recrystallized from ethanol, suggesting similar purification strategies .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone represents a novel structure in medicinal chemistry, combining a triazole ring with an azetidine moiety and a thiophene-substituted phenyl group. This unique configuration suggests a broad spectrum of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The molecular formula of the compound is C14H13N5OSC_{14}H_{13}N_5OS, with a molecular weight of 295.30 g/mol. The presence of the triazole and azetidine rings is significant as these structures are known to interact with various biological targets.

PropertyValue
Molecular FormulaC14H13N5OSC_{14}H_{13}N_5OS
Molecular Weight295.30 g/mol
CAS Number2034431-00-8

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. The compound's triazole moiety is known to inhibit fungal growth by disrupting ergosterol biosynthesis, essential for fungal cell membrane integrity. Research indicates that derivatives of triazole compounds exhibit significant activity against various bacterial strains and fungi, making them valuable in treating infections.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that related triazole derivatives possess cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.99 μM to over 64 μM depending on the structural modifications made to the triazole ring .

Anti-inflammatory Effects

The anti-inflammatory properties of similar triazole compounds have been documented in various studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The azetidine ring's structural characteristics could enhance these effects through specific receptor interactions.

The mechanism by which This compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds and π–π interactions with enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound may interact with various receptors involved in inflammation and cancer progression.
  • Cell Cycle Disruption : By affecting tubulin polymerization or other cell cycle regulators, the compound can induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this structure:

  • Cytotoxicity Studies : A study reported that derivatives incorporating triazole rings exhibited IC50 values as low as 0.99 μM against BT-474 cancer cells, suggesting potent anticancer activity .
  • Antimicrobial Testing : Compounds with similar structural motifs showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial activity .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of related compounds, demonstrating significant reductions in edema and inflammatory markers.

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